Cas no 821775-10-4 (Thiourea, N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-N'-phenyl-)
![Thiourea, N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-N'-phenyl- structure](https://www.kuujia.com/scimg/cas/821775-10-4x500.png)
821775-10-4 structure
Product name:Thiourea, N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-N'-phenyl-
Thiourea, N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-N'-phenyl- Chemical and Physical Properties
Names and Identifiers
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- Thiourea, N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-N'-phenyl-
- 1-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-phenylthiourea
- DTXSID90839149
- N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N'-phenylthiourea
- 821775-10-4
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- Inchi: InChI=1S/C13H20N2OS/c1-13(2,3)11(9-16)15-12(17)14-10-7-5-4-6-8-10/h4-8,11,16H,9H2,1-3H3,(H2,14,15,17)/t11-/m1/s1
- InChI Key: HPYWYNKFQVIHOV-LLVKDONJSA-N
- SMILES: CC(C)(C)C(CO)NC(=S)NC1=CC=CC=C1
Computed Properties
- Exact Mass: 252.12963444g/mol
- Monoisotopic Mass: 252.12963444g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.4Ų
- XLogP3: 2.6
Thiourea, N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-N'-phenyl- Related Literature
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1. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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